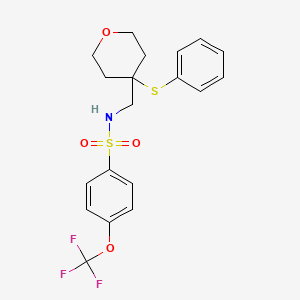

![molecular formula C17H17BrN6O2 B2581396 3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921554-92-9](/img/structure/B2581396.png)

3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

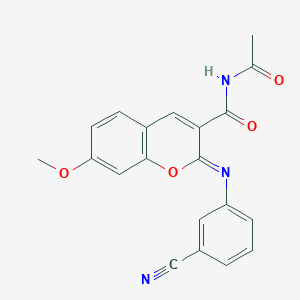

The compound “3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been solved unambiguously by single-crystal X-ray diffraction (SXRD) . This confirms the structures of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . A mixture of certain compounds was taken in DMF and added 1.5 equivalents of piperidine then refluxed the mixture for appropriate times .Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of similar compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .Applications De Recherche Scientifique

Anticancer Applications

Research on novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, including compounds structurally similar to 3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, has indicated their potential as potent anti-proliferative agents against various human cancer cell lines. These compounds were synthesized and evaluated for their in vitro activity, showing strong activity against MCF-7 and A-549 cancer cell lines with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies complemented the experimental results, suggesting the relevance of these compounds in cancer therapy research (Sucharitha et al., 2021).

Coordination Chemistry

In coordination chemistry, derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione, which may also be referred to as purine derivatives, have been explored for their interactions with divalent metal cations. These interactions generate solid complexes that have been analyzed for their crystal structure, revealing a network of well-defined hydrogen bonds. This research expands the understanding of second-sphere interactions in coordination compounds, providing a basis for further exploration of such complexes in various scientific applications (Maldonado et al., 2009).

Antiviral and Antimicrobial Activity

Synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives have been conducted to identify new candidates with improved antineoplastic, anti-HIV-1, and antimicrobial activities. These studies have led to the identification of compounds exhibiting considerable activity against specific cancer cell lines, moderate anti-HIV-1 activity, and significant antimicrobial effects against various pathogens. Such findings underscore the potential of triazolo[4,3-e]purine derivatives in the development of new therapeutic agents for treating infectious diseases and cancer (Ashour et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds, such as substituted [1,2,4]triazolo[4,3-a]phthalazines, have been found to inhibit bromodomains, including bet bromodomains like brd4 and others outside the bet family .

Mode of Action

Similar compounds have been shown to interact with their targets by inhibiting the function of bromodomains .

Biochemical Pathways

The inhibition of bromodomains can affect various cellular processes, including gene expression, cell cycle progression, and signal transduction .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-(4-bromophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURJMJJBCZILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2581317.png)

![N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2581322.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581327.png)

![N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581334.png)

![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)